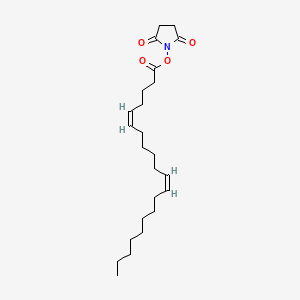
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide (Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid, while N-Hydroxysuccinimide is commonly used in bioconjugation techniques due to its ability to form stable amide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction can be catalyzed by carbodiimides such as N,N’-Dicyclohexylcarbodiimide (DCC) or N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable solvent like dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the (Z,Z)-5,11-Eicosadienoic Acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for reduction.
Substitution: Amines such as ethylenediamine or lysine can react with the N-Hydroxysuccinimide ester under mild conditions to form stable amide bonds.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acid derivatives
Substitution: Amide-linked conjugates
Scientific Research Applications
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials and as a functional additive in various products
Mechanism of Action
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of stable amide bonds through nucleophilic substitution reactions. The N-Hydroxysuccinimide ester acts as an activating group, facilitating the reaction with nucleophiles such as amines. This results in the formation of amide-linked conjugates, which can be used for various applications, including bioconjugation and drug delivery .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: Other N-Hydroxysuccinimide esters, such as N-Hydroxysuccinimide acetate and N-Hydroxysuccinimide carbonate, share similar reactivity and applications.
Polyunsaturated Fatty Acids: Compounds like linoleic acid and arachidonic acid have similar structures but differ in their specific double bond positions and biological activities
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to the combination of a polyunsaturated fatty acid with an N-Hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H39NO4 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15- |
InChI Key |
LBDAFMASECPAPO-GJWNNSPJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















